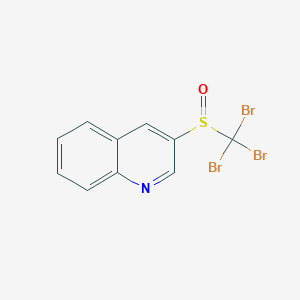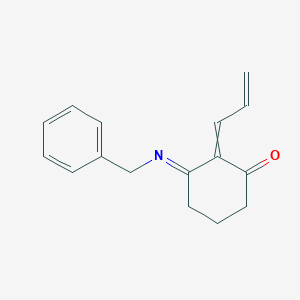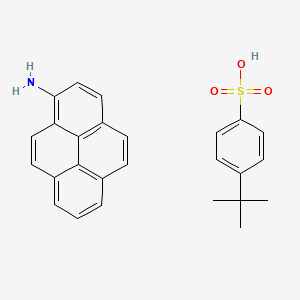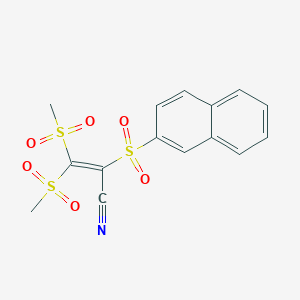![molecular formula C15H9F6N3 B12603765 1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene CAS No. 650605-27-9](/img/structure/B12603765.png)
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group and two trifluoromethyl groups attached to a benzene ring. The molecular formula of this compound is C8H3F6N3, and it has a molecular weight of 255.12 g/mol
Méthodes De Préparation
One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzene derivative, is reacted with sodium azide (NaN3) under appropriate conditions . The trifluoromethyl groups can be introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents used in these reactions include sodium azide, trifluoromethyl iodide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene involves the reactivity of the azido group and the electron-withdrawing effects of the trifluoromethyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The trifluoromethyl groups enhance the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar compounds include other azido-substituted benzene derivatives and trifluoromethyl-substituted benzene derivatives. For example:
1-Azido-4-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group.
1-Azido-2-(trifluoromethyl)benzene: Similar structure but with the azido and trifluoromethyl groups in different positions.
The uniqueness of 1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene lies in the combination of two trifluoromethyl groups and an azido group on the same benzene ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
650605-27-9 |
|---|---|
Formule moléculaire |
C15H9F6N3 |
Poids moléculaire |
345.24 g/mol |
Nom IUPAC |
1-[azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H9F6N3/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(23-24-22)9-4-2-1-3-5-9/h1-8,13H |
Clé InChI |
BTMPGWDOHRNRIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)






![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)





